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Compound of Interest

Compound Name: IMB-808

Cat. No.: B1671743

Disclaimer: The identifier "IMB-808" has been associated with at least two distinct molecular
entities in scientific literature and clinical development. This guide addresses the two most
prominent compounds to provide a comprehensive overview for researchers, scientists, and
drug development professionals.

Part 1: IMB-808 - A Selective Liver X Receptor (LXR) Agonist
1.1. Core Function and Mechanism of Action

IMB-808 is identified as a potent, dual agonist for both Liver X Receptor alpha (LXRa) and
Liver X Receptor beta (LXR[).[1] LXRs are nuclear receptors that function as cholesterol
sensors, playing a critical role in the regulation of cholesterol homeostasis, inflammation, and
lipid metabolism.[1] Upon activation by an agonist like IMB-808, LXRs form a heterodimer with
the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXRES)
in the promoter regions of target genes, initiating their transcription.

The key function of IMB-808 is to promote reverse cholesterol transport, a process that
removes excess cholesterol from peripheral tissues for excretion.[1] It achieves this by
upregulating the expression of genes involved in cholesterol efflux, such as ATP-binding
cassette transporter A1 (ABCA1).[1] A distinguishing feature of IMB-808 is its characterization
as a partial and selective LXR agonist.[1] Unlike full LXR agonists such as T0901317, IMB-808
does not significantly induce the expression of genes associated with lipogenesis, for instance,
Sterol Regulatory Element-Binding Protein 1c¢ (SREBP-1c), in liver cells. This selectivity
suggests a reduced risk of side effects like hepatic steatosis (fatty liver) and
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hypertriglyceridemia, which have hampered the clinical development of other LXR agonists.
The differential activity is attributed to a distinct pattern of coregulator recruitment to the LXR
ligand-binding domain compared to full agonists.

1.2. Quantitative Data

Parameter Target/Assay Value Cell Line Source
) o Dual LXRa/p3 )
Agonist Activity ) Potent Multiple
Agonist
Cholesterol Promotion of RAW264.7, THP-
Remarkable
Efflux efflux 1
Lipid _ o RAW264.7, THP-
) Reduction Significant

Accumulation 1
Lipogenic Gene No significant

) SREBP-1c ) HepG2
Expression increase

1.3. Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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